N-(1-Naphthyl)-2-nitrobenzenemethaneimine
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Overview
Description
N-(1-Naphthyl)-2-nitrobenzenemethaneimine is an organic compound that belongs to the class of Schiff bases It is characterized by the presence of a naphthyl group attached to a nitrobenzene moiety through a methyleneimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Naphthyl)-2-nitrobenzenemethaneimine typically involves the condensation reaction between 1-naphthylamine and 2-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or acetic acid. The reaction mixture is refluxed for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-Naphthyl)-2-nitrobenzenemethaneimine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: N-(1-Naphthyl)-2-aminobenzenemethaneimine.
Reduction: N-(1-Naphthyl)-2-nitrobenzenemethaneamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(1-Naphthyl)-2-nitrobenzenemethaneimine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its antimicrobial and anticancer activities due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(1-Naphthyl)-2-nitrobenzenemethaneimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo redox reactions allows it to modulate the activity of redox-sensitive proteins and enzymes. The nitro group can also participate in electron transfer processes, contributing to its biological activity.
Comparison with Similar Compounds
N-(1-Naphthyl)-2-nitrobenzenemethaneimine can be compared with other Schiff bases and naphthyl derivatives:
N-(1-Naphthyl)ethylenediamine: Similar in structure but lacks the nitro group, making it less reactive in redox processes.
N-(2-Naphthyl)-2-nitrobenzenemethaneimine: An isomer with the naphthyl group attached at a different position, which can lead to different reactivity and properties.
N-(1-Naphthyl)-2-aminobenzenemethaneimine: A reduced form with an amino group instead of a nitro group, affecting its electronic properties and reactivity.
This compound stands out due to its unique combination of a naphthyl group and a nitrobenzene moiety, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
1081777-87-8 |
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Molecular Formula |
C17H12N2O2 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
N-naphthalen-1-yl-1-(2-nitrophenyl)methanimine |
InChI |
InChI=1S/C17H12N2O2/c20-19(21)17-11-4-2-7-14(17)12-18-16-10-5-8-13-6-1-3-9-15(13)16/h1-12H |
InChI Key |
MYPPMNRRESHLIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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